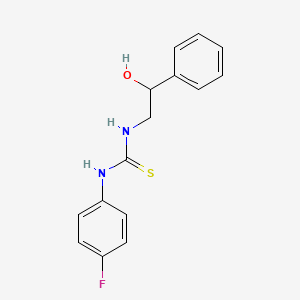

Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-

Descripción

Thiourea derivatives are a class of organic compounds with diverse applications in medicinal chemistry, materials science, and catalysis. The compound Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- features a fluorophenyl group at the N-position and a hydroxy-substituted phenylethyl group at the N'-position. Thioureas are often studied for their hydrogen-bonding capabilities, conformational flexibility, and bioactivity, such as enzyme inhibition (e.g., monoacylglycerol lipase (MGL) inhibition in ) or ferroelectric behavior ().

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-(2-hydroxy-2-phenylethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c16-12-6-8-13(9-7-12)18-15(20)17-10-14(19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOFVOYTTOVJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387815 | |

| Record name | Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121541-06-8 | |

| Record name | Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of an amine with isothiocyanates. For this specific compound, the synthesis might involve the reaction of 4-fluoroaniline with 2-hydroxy-2-phenylethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale reactions in batch or continuous reactors. The process may include steps such as mixing, heating, and purification to ensure high yield and purity of the final product. Specific details about the industrial production of this compound would require consultation with industrial chemistry sources.

Análisis De Reacciones Químicas

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: Reduction reactions can convert thioureas to corresponding amines.

Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, peracids.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea might yield sulfinyl or sulfonyl compounds, while reduction could produce amines.

Aplicaciones Científicas De Investigación

Thiourea derivatives have been extensively studied for their applications in various fields:

Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.

Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.

Mecanismo De Acción

The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and hydroxy-phenylethyl groups may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.

Comparación Con Compuestos Similares

Halogen-Substituted Thioureas

The fluorophenyl group in the target compound can be compared to other halogenated analogs. For example:

| Compound | Substituent (X) | IC₅₀ (μM) |

|---|---|---|

| N-(4-fluorophenyl)maleimide | F | 5.18 |

| N-(4-chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-bromophenyl)maleimide | Br | 4.37 |

| N-(4-iodophenyl)maleimide | I | 4.34 |

This suggests that electronic effects (e.g., electronegativity) may dominate over steric factors in certain biological contexts. However, fluorinated compounds like the target may exhibit enhanced metabolic stability compared to bulkier halogens due to fluorine’s small size and strong C-F bonds.

Structural Analogs with Varied N'-Substituents

The hydroxy-2-phenylethyl group in the target compound distinguishes it from other thioureas. For instance:

- Thiourea, N-[[4-chloro-2-(hydroxyphenylmethyl)phenyl]methyl]-N'-(2-phenylethyl)- (CAS 62022-34-8, ) has a chlorophenyl group and a simpler phenylethyl chain. Its molecular formula (C₂₃H₂₃ClN₂OS, MW 410.97) is heavier than the target compound’s likely formula (estimated C₂₁H₂₀FN₂OS, MW ~376.46), indicating that halogen choice and substituent complexity significantly affect molecular weight.

- N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea () replaces fluorine with a trifluoromethyl group, which increases hydrophobicity and steric bulk. Such substitutions can alter crystal packing (relevant for materials science) or binding affinity in biological targets.

Bioactive Thioureas with Heterocyclic Moieties

Compounds like Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl) () incorporate quinazolinyl groups, enhancing π-π stacking interactions.

Key Findings and Implications

Halogen Effects : Fluorine’s electronegativity may enhance dipole interactions without significantly altering bioactivity compared to larger halogens ().

Substituent Flexibility: The hydroxy group in the target compound could improve solubility or serve as a hydrogen-bond donor, a feature absent in analogs like ’s chlorophenyl derivative.

Actividad Biológica

Thiourea derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- is a notable thiourea derivative that combines a 4-fluorophenyl group with a 2-hydroxy-2-phenylethyl moiety, suggesting potential therapeutic applications. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The molecular structure of N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- can be represented as follows:

This compound features a sulfur atom double-bonded to a carbon atom, which is also attached to two nitrogen atoms linked to distinct organic groups. The presence of the fluorine atom and hydroxyl group enhances the compound's solubility and reactivity, potentially influencing its biological activity.

1. Anticancer Activity

Thiourea derivatives have shown promising results in anticancer research. For instance, studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- IC50 Values : Various thiourea derivatives have reported IC50 values ranging from 3 to 20 µM against cancer cell lines such as breast, prostate, and pancreatic cancers. Specifically, compounds targeting angiogenesis pathways have demonstrated lower IC50 values, indicating higher potency in inhibiting cancer cell growth .

| Compound Name | Cancer Type | IC50 Value (µM) |

|---|---|---|

| N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- | Breast Cancer | TBD |

| Bis-thiourea | Leukemia | 1.50 |

| Aromatic Thiourea Derivative | Lung Cancer | <20 |

2. Enzyme Inhibition

Thiourea derivatives have also been studied for their ability to inhibit key enzymes involved in various diseases.

- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown effective inhibition of AChE with IC50 values ranging from 33.27 to 93.85 nM, highlighting their potential in treating neurodegenerative diseases like Alzheimer's .

3. Antimicrobial Activity

Research has indicated that thiourea derivatives possess antimicrobial properties against a range of pathogens. The specific activity of N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- remains to be conclusively established but is expected to follow trends observed in related compounds.

Case Studies

Several studies have highlighted the biological activity of thiourea derivatives:

- Study on Anticancer Activity : A recent investigation evaluated various thiourea derivatives against breast cancer cell lines (MCF-7). The study found that certain compounds significantly inhibited cell growth and induced apoptosis .

- Enzyme Inhibition Research : Another study focused on the inhibitory effects of thiourea derivatives on AChE and butyrylcholinesterase (BChE), revealing that modifications in substituents can enhance inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.